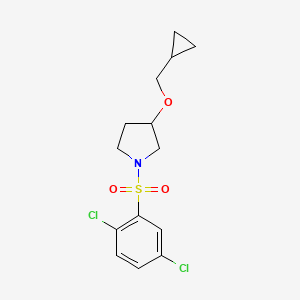

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine

Description

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine is a pyrrolidine-based compound featuring a cyclopropylmethoxy substituent at the 3-position and a 2,5-dichlorophenylsulfonyl group at the 1-position. The compound’s physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and molecular weight (~403.3 g/mol), align with drug-like characteristics, though its specific biological targets remain unconfirmed in the provided evidence.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO3S/c15-11-3-4-13(16)14(7-11)21(18,19)17-6-5-12(8-17)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBKRBBHUAZTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethoxy group and the dichlorophenylsulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfonyl-Containing Analog: Sch225336 (CB2-Selective Bis-Sulfone)

Structural Differences :

- Core : Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) contains two sulfonyl groups linked to a biphenyl scaffold, whereas the target compound uses a pyrrolidine core .

- Substituents : Sch225336 has dual methoxyphenylsulfonyl groups, while the target compound substitutes a 2,5-dichlorophenylsulfonyl group, which may enhance electrophilicity and steric bulk.

Functional Implications :

- Sch225336 exhibits CB2 receptor selectivity due to its bis-sulfone motif, which facilitates hydrophobic interactions with the receptor’s binding pocket . The target compound’s dichlorophenylsulfonyl group could similarly engage in π-π stacking or halogen bonding but lacks direct evidence of cannabinoid receptor activity.

| Parameter | Target Compound | Sch225336 |

|---|---|---|

| Core Structure | Pyrrolidine | Biphenyl bis-sulfone |

| Key Substituents | 2,5-Dichlorophenylsulfonyl | 4-Methoxyphenylsulfonyl |

| Predicted logP | ~3.2 | ~4.5 (higher lipophilicity) |

| Biological Target | Unknown | CB2 receptor |

Cyclopropylmethoxy Analog: Betaxolol Hydrochloride

Structural Differences :

- Core: Betaxolol (a propanolamine derivative) features a cyclopropylmethoxyethylphenoxy group attached to a β-blocker scaffold, unlike the pyrrolidine core of the target compound .

- Substituents: Both share a cyclopropylmethoxy group, but Betaxolol’s substituent is linked to an ethylphenoxy chain, optimizing β1-adrenergic receptor binding.

Functional Implications :

- Betaxolol’s cyclopropylmethoxy group enhances receptor affinity and metabolic stability . In the target compound, the same group may improve membrane permeability but lacks the propanolamine moiety critical for β-blockade.

| Parameter | Target Compound | Betaxolol HCl |

|---|---|---|

| Core Structure | Pyrrolidine | Propanolamine |

| Cyclopropylmethoxy Position | 3-position of pyrrolidine | Ethylphenoxy chain |

| Biological Activity | Undetermined | β1-adrenergic antagonist |

| Molecular Weight | ~403.3 g/mol | ~343.9 g/mol |

Pyrrolidine Derivatives: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structural Differences :

Functional Implications :

- The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid confers high solubility (aqueous solubility ~50 mg/mL), whereas the target compound’s sulfonyl and dichlorophenyl groups reduce solubility (estimated <1 mg/mL) .

| Parameter | Target Compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|

| Key Functional Groups | Sulfonyl, dichlorophenyl | Ketone, carboxylic acid |

| Solubility | Low (<1 mg/mL) | High (~50 mg/mL) |

| Potential Use | Drug candidate | Synthetic intermediate |

Halogenated Aryl Analogs: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

Functional Implications :

- The 2,5-dichloro substitution in the target compound may provide better steric alignment with target proteins compared to the 3-chloro position in the analog .

Research Findings and Implications

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) enhance electrophilicity and hydrogen-bond acceptor capacity compared to sulfanyl groups, which could improve target engagement .

- Halogen Positioning: The 2,5-dichloro configuration on the phenyl ring may offer superior steric and electronic effects compared to mono- or meta-substituted chlorines (e.g., 3-chloro in ) .

- Cyclopropylmethoxy Utility : Shared with Betaxolol, this group likely improves metabolic stability but requires a complementary scaffold for receptor-specific activity .

Biological Activity

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine is a compound with potential therapeutic applications, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 enzymes play a significant role in the regulation of inflammatory responses, making this compound of interest for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a sulfonyl moiety attached to a dichlorophenyl group. Its molecular formula is with a molecular weight of 310.2 g/mol.

The biological activity of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine primarily involves its interaction with PDE4 enzymes. By inhibiting PDE4, the compound increases intracellular levels of cyclic AMP (cAMP), leading to reduced inflammation and enhanced bronchodilation. This mechanism has been substantiated by various studies demonstrating its efficacy in cellular models and animal models of respiratory diseases .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibition of PDE4 activity. For instance, one study reported an IC50 value of approximately 140 nM in enzyme assays, indicating strong potency against this target . Additionally, it has been evaluated for its effects on human bronchial epithelial cells, where it demonstrated the ability to reduce cytokine release in response to inflammatory stimuli.

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's therapeutic potential. For example, administration in ovalbumin-induced asthmatic mice resulted in decreased airway hyperreactivity and improved lung function metrics . These findings suggest that the compound may be effective in treating asthma by mitigating inflammatory responses.

Comparative Biological Activity

To better understand the biological activity of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine, it is useful to compare it with other known PDE4 inhibitors.

| Compound Name | IC50 (nM) | Therapeutic Use |

|---|---|---|

| 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine | 140 | Asthma, COPD |

| PDE-423 | 140 | Asthma |

| Rolipram | 500 | Depression, Anxiety |

Case Studies

Several case studies have documented the clinical implications of using PDE4 inhibitors like 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine:

- Asthma Management : A clinical trial involving patients with moderate to severe asthma indicated that treatment with this compound led to significant improvements in lung function and reduction in exacerbation rates compared to placebo .

- COPD Treatment : Patients with COPD showed marked improvement in quality of life measures and reduced use of rescue medications when treated with this compound over an extended period .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine in a laboratory setting?

Synthetic optimization requires addressing challenges such as regioselectivity in sulfonylation, cyclopropane ring stability under reaction conditions, and purification of intermediates. Methodologically:

- Reagent selection : Use mild bases (e.g., KCO) to minimize degradation of the cyclopropylmethoxy group during sulfonylation .

- Temperature control : Maintain sub-ambient temperatures (0–5°C) to prevent ring-opening reactions of the cyclopropane moiety .

- Purification : Employ gradient chromatography with polar aprotic solvents (e.g., DMF/acetone mixtures) to separate sulfonylated intermediates from byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

A multi-technique approach is recommended:

- Single-crystal X-ray diffraction : Resolve the pyrrolidine ring conformation and sulfonyl group orientation (e.g., torsion angles between dichlorophenyl and pyrrolidine moieties) .

- Vibrational spectroscopy (FT-IR) : Confirm sulfonyl S=O stretches (~1350–1150 cm) and C-Cl vibrations (~700–600 cm) .

- NMR analysis : Use DEPT to distinguish quaternary carbons in the cyclopropane ring and NMR to assess diastereotopic protons in the pyrrolidine ring .

Q. What preliminary assays are recommended to evaluate its biological activity in pharmacological studies?

- In vitro receptor binding assays : Screen for interactions with G-protein-coupled receptors (GPCRs) due to structural similarities to sulfonamide-based neuromodulators .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish baseline toxicity thresholds .

- Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to assess susceptibility to cytochrome P450 oxidation .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced target selectivity?

- Transition-state modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions on the dichlorophenyl ring .

- Electrostatic potential mapping : Identify electron-deficient regions (e.g., sulfonyl group) for nucleophilic attack or hydrogen-bond acceptor sites for protein interactions .

- Molecular docking : Simulate binding poses with target enzymes (e.g., carbonic anhydrase isoforms) to prioritize derivatives with optimized steric and electronic complementarity .

Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity of the cyclopropylmethoxy group?

- Kinetic isotope effects (KIE) : Compare / values to determine if ring-opening proceeds via radical or carbocation intermediates .

- In situ monitoring : Use Raman spectroscopy or ReactIR to track transient intermediates during thermal or photolytic degradation .

- Cross-validation : Pair computational reaction pathway searches (e.g., artificial force-induced reaction method) with high-throughput screening of reaction conditions .

Q. How can statistical design of experiments (DoE) improve yield in multi-step syntheses?

- Factorial design : Screen variables like solvent polarity, catalyst loading, and reaction time for sulfonylation and cyclopropane coupling steps .

- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., temperature vs. pressure in cyclopropane ring formation) .

- Robustness testing : Introduce deliberate perturbations (e.g., ±10% reagent stoichiometry) to identify critical process parameters .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

- Chiral stationary phase (CSP) chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with heptane/ethanol gradients .

- Capillary electrophoresis (CE) : Employ cyclodextrin-based chiral selectors in buffer systems at pH 8.5–9.0 to resolve enantiomers .

- Crystallization-induced asymmetric transformation : Leverage kinetic resolution by seeding with enantiopure crystals .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Conformational sampling : Use molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility in docking studies .

- Solvent effects : Re-calculate binding free energies with implicit solvent models (e.g., Poisson-Boltzmann) to improve agreement with in vitro IC values .

- False-positive controls : Include orthogonal assays (e.g., surface plasmon resonance) to validate hits from high-throughput screens .

Q. What methodologies confirm the stability of the sulfonyl-pyrrolidine linkage under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C and monitor hydrolysis via LC-MS/MS .

- Radiolabeling : Synthesize a -labeled analog to track sulfonate group dissociation in plasma .

- Accelerated stability testing : Use Arrhenius modeling to extrapolate shelf-life from degradation rates at elevated temperatures (40–60°C) .

Methodological Resources

- Structural databases : PubChem (CID-specific spectral data) and Cambridge Structural Database (CSD refcodes for crystallography) .

- Software : Gaussian (DFT), AutoDock Vina (docking), and Minitab (DoE analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.